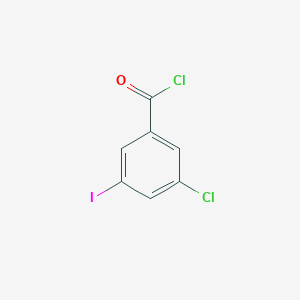
3-Chloro-5-iodobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-iodobenzoyl chloride: is an organic compound with the molecular formula C7H3ClIO It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and iodine atoms at the 3rd and 5th positions, respectively, and a carbonyl chloride group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzoyl chloride typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with 3-chlorobenzoic acid, which undergoes iodination using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 5th position. The resulting 3-chloro-5-iodobenzoic acid is then converted to its acyl chloride form using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the acyl chloride group.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acid derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Hydrolysis Product: 3-Chloro-5-iodobenzoic acid.
Scientific Research Applications
Chemistry: 3-Chloro-5-iodobenzoyl chloride is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential biological activity. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for creating functional materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It can acylate nucleophiles, forming amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
3-Chlorobenzoyl chloride: Lacks the iodine atom, making it less versatile in certain coupling reactions.
5-Iodobenzoyl chloride: Lacks the chlorine atom, which can affect its reactivity and the types of products formed.
3,5-Dichlorobenzoyl chloride: Contains two chlorine atoms, which can influence its chemical behavior and applications.
Uniqueness: 3-Chloro-5-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and selectivity in various chemical reactions. This dual halogenation allows for diverse functionalization and the synthesis of complex molecules with tailored properties .
Properties
Molecular Formula |
C7H3Cl2IO |
|---|---|
Molecular Weight |
300.90 g/mol |
IUPAC Name |
3-chloro-5-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H |
InChI Key |
YPBSPVKHCZGKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)I)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


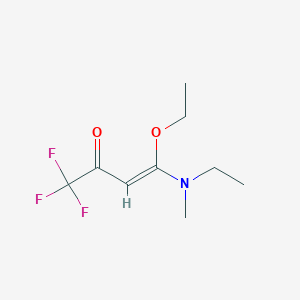

![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)
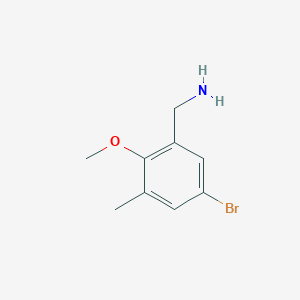
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
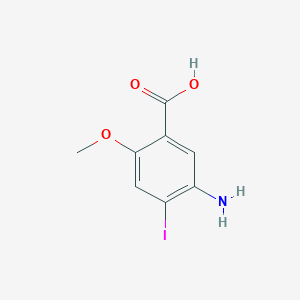
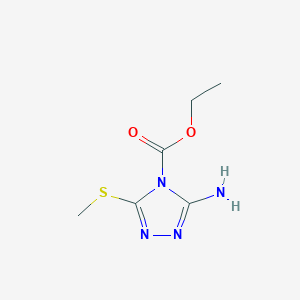
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)

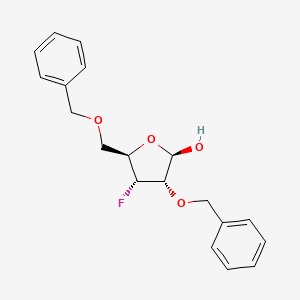
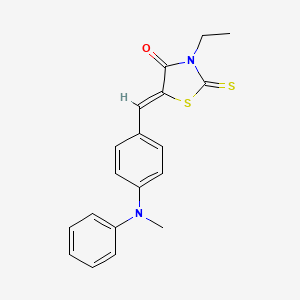
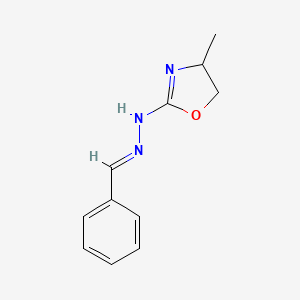
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
